molecular formula C22H19BrN2O7 B449098 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE

Cat. No.: B449098
M. Wt: 503.3g/mol
InChI Key: RLEGKIYDSUROCT-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide is a complex organic compound with a molecular formula of C22H19BrN2O7 and a molecular weight of 503.3 g/mol This compound is characterized by the presence of a benzodioxole moiety, a brominated benzylidene group, and a furohydrazide core

Preparation Methods

The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the benzodioxole moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Bromination: The benzodioxole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Condensation with furohydrazide: The brominated benzodioxole is then condensed with furohydrazide under acidic or basic conditions to form the final product.

Chemical Reactions Analysis

5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other reducible groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide include:

    5-Bromo-1,3-benzodioxole: This compound shares the benzodioxole and bromine moieties but lacks the furohydrazide core.

    2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound contains the benzodioxole moiety but differs in the rest of its structure.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with the benzodioxole moiety, but with a different functional group arrangement.

The uniqueness of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19BrN2O7

Molecular Weight

503.3g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-[(E)-(2-bromo-3,6-dimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C22H19BrN2O7/c1-27-16-7-8-18(28-2)21(23)15(16)10-24-25-22(26)19-6-4-14(32-19)11-29-13-3-5-17-20(9-13)31-12-30-17/h3-10H,11-12H2,1-2H3,(H,25,26)/b24-10+

InChI Key

RLEGKIYDSUROCT-YSURURNPSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)OC)Br)/C=N/NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4

SMILES

COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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